molecular formula C22H18N4O3 B15044372 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B15044372
M. Wt: 386.4 g/mol
InChI Key: RRRQXWKKNWGRLJ-HZHRSRAPSA-N
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Description

The compound 3-(9H-carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylidene]propanehydrazide (CAS: 342033-24-3) is a carbazole-based hydrazide derivative with the molecular formula C₂₂H₁₈N₄O₃ and a molecular weight of 386.411 g/mol . Its structure comprises a carbazole moiety linked via a propanehydrazide spacer to an (E)-configured 4-nitrophenyl methylidene group.

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H18N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15H,13-14H2,(H,24,27)/b23-15+

InChI Key

RRRQXWKKNWGRLJ-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(9H-carbazol-9-yl)propanehydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-nitrophenyl)methylidene]propanehydrazide depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features
3-(9H-Carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylidene]propanehydrazide None (Parent compound) C₂₂H₁₈N₄O₃ 386.41 Planar carbazole core; nitro group enhances electron-withdrawing effects .
3-(3,6-Diiodo-9H-carbazol-9-yl)-N′-(4-nitrobenzylidene)propanohydrazide 3,6-Diiodo substitution on carbazole C₂₂H₁₆I₂N₄O₃ 638.20 Increased molecular weight; iodine may enhance bioactivity via halogen bonding .
3-(9H-Carbazol-9-yl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide 3-Nitrophenyl ethylidene group C₂₃H₂₀N₄O₃ 400.44 Meta-nitro substitution alters electronic properties; ethylidene adds steric bulk .
N′-[(E)-(4-Nitrophenyl)methylene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide Tetrahydrocarbazole (reduced aromaticity) C₂₂H₂₂N₄O₃ 390.44 Partial hydrogenation reduces planarity, potentially lowering DNA intercalation .
3-(9H-Carbazol-9-yl)-N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide 2-Hydroxynaphthyl substituent C₂₅H₂₀N₄O₂ 408.46 Hydroxyl group enables hydrogen bonding; naphthyl increases hydrophobicity .
Antimicrobial Activity
  • The parent compound’s 4-nitrophenyl group contributes to strong electron-withdrawing effects, enhancing interactions with microbial enzymes .
  • Bromo- and hydroxyphenyl derivatives (e.g., from ) exhibit superior antimicrobial activity compared to nitro analogues, attributed to bromine’s larger van der Waals radius and hydroxyl’s hydrogen-bonding capacity .
Neuroprotective and MAO-B Inhibitory Effects
  • N′-substituted hydrazides with lower lipophilicity (e.g., methoxy or hydroxy groups) show reduced neurotoxicity while maintaining MAO-B inhibition, as seen in .
Crystallographic Behavior
  • The parent compound’s planar carbazole core forms π-π interactions in crystal lattices, while chlorophenyl analogues (e.g., 4-chlorobenzylidene derivative) exhibit intermolecular N–H···O hydrogen bonds and C–H···π stacking, stabilizing the crystal structure .

Spectral and Analytical Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
Parent compound (CAS: 342033-24-3) 3418 (N–H), 1660 (C=O) 8.2–7.1 (aromatic protons), 2.9 (CH₂ spacer)
4-Chlorobenzylidene derivative 3420 (N–H), 1655 (C=O) 8.3–7.3 (aromatic protons), 3.1 (CH₂ spacer)
2-Hydroxynaphthyl derivative 3350 (O–H), 1675 (C=O) 8.5–6.8 (aromatic protons), 3.0 (CH₂ spacer)

Biological Activity

The compound 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is a derivative of carbazole, a significant class of heterocyclic compounds known for their diverse biological activities. This article discusses its biological activity, focusing on its antimicrobial, anticancer, neuroprotective, and other therapeutic potentials.

  • Molecular Formula : C22H19N3O2
  • Molar Mass : 357.405 g/mol

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that various N-substituted carbazoles exhibit significant antibacterial and antifungal activities.

  • Case Study : A series of N-substituted carbazoles were synthesized and tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds showed zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL, indicating potent antibacterial activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Several studies have reported that carbazole derivatives can inhibit cell proliferation in various cancer cell lines.

  • Research Findings : One study evaluated the antiproliferative effects of N-substituted carbazoles against human cancer cell lines, including ovarian carcinoma (PA1) and prostatic carcinoma (PC3). Compounds demonstrated IC50 values in the nanomolar range (46–75 nM), highlighting their potential as anticancer agents .
CompoundCancer Cell LineIC50 (nM)
Compound APA146
Compound BPC375

Neuroprotective Effects

Research has also highlighted the neuroprotective capabilities of carbazole derivatives. These compounds are being investigated for their ability to protect neurons from degeneration.

  • Example Study : The neuroprotective effects of aminopropyl-carbazole derivatives were evaluated in models of Parkinson’s disease. These compounds were found to block apoptotic cell death in dopaminergic neurons, suggesting their potential in treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidative Properties : Many carbazole derivatives exhibit antioxidative activity, which may contribute to their neuroprotective effects.
  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in cancer cell growth.
  • Interaction with Biological Targets : Carbazole derivatives often interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

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